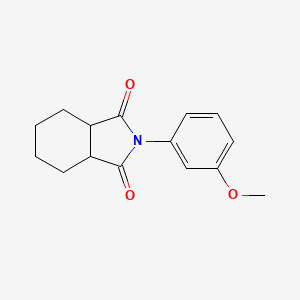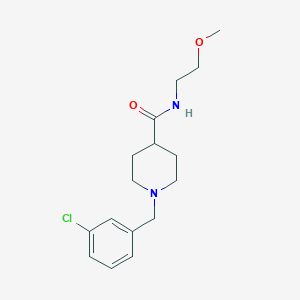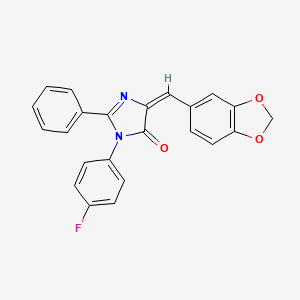
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK3β inhibitor and has been extensively studied for its role in regulating various physiological and biochemical processes in the body.
作用机制
The mechanism of action of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK3β. GSK3β is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of GSK3β results in the activation of various signaling pathways that regulate cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione have been extensively studied. Inhibition of GSK3β by this compound has been shown to have significant effects on various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to regulate various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and MAPK/ERK.
实验室实验的优点和局限性
One of the significant advantages of using 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit GSK3β. This compound has been extensively studied for its specificity towards GSK3β, making it an ideal tool for studying the role of GSK3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects on cells.
未来方向
There are several future directions for research on 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One of the most significant directions is the development of more potent and selective GSK3β inhibitors. Additionally, the therapeutic potential of this compound in various diseases such as cancer, Alzheimer's disease, and diabetes needs to be further explored. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its role as a GSK3β inhibitor and its effects on various cellular processes. While this compound has several advantages for lab experiments, its potential toxicity needs to be further investigated. Future research on this compound should focus on developing more potent and selective GSK3β inhibitors and exploring its therapeutic potential in various diseases.
合成方法
The synthesis of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxyphenylacetic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reduced using sodium borohydride to obtain the final compound.
科学研究应用
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most significant applications of this compound is its role as a GSK3β inhibitor. GSK3β is a protein kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
2-(3-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(16)18/h4-6,9,12-13H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKKNOWOTVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385828 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5404-60-4 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)


![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)